![molecular formula C13H13ClO2Si B14268906 4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride CAS No. 141238-53-1](/img/structure/B14268906.png)
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride is a chemical compound that features a benzoyl chloride group attached to a trimethylsilyl-substituted prop-2-ynoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride typically involves the reaction of 3-(Trimethylsilyl)prop-2-ynoyl chloride with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The triple bond in the prop-2-ynoyl moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Palladium, rhodium complexes for specific addition reactions
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.
Material Science: Used in the preparation of functionalized materials with specific properties.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride involves the reactivity of its functional groups. The benzoyl chloride group is highly reactive towards nucleophiles, facilitating substitution reactions. The trimethylsilyl group can act as a protecting group, stabilizing the molecule and preventing unwanted side reactions . The prop-2-ynoyl moiety can participate in addition reactions, making the compound versatile in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)prop-2-ynoyl chloride: Similar structure but lacks the benzoyl chloride group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the prop-2-ynoyl and benzoyl chloride groups.
Benzoyl chloride: Contains the benzoyl chloride group but lacks the trimethylsilyl and prop-2-ynoyl groups.
Uniqueness
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Eigenschaften
CAS-Nummer |
141238-53-1 |
|---|---|
Molekularformel |
C13H13ClO2Si |
Molekulargewicht |
264.78 g/mol |
IUPAC-Name |
4-(3-trimethylsilylprop-2-ynoyl)benzoyl chloride |
InChI |
InChI=1S/C13H13ClO2Si/c1-17(2,3)9-8-12(15)10-4-6-11(7-5-10)13(14)16/h4-7H,1-3H3 |
InChI-Schlüssel |
FSBTYQRCPJLHCK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC(=O)C1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
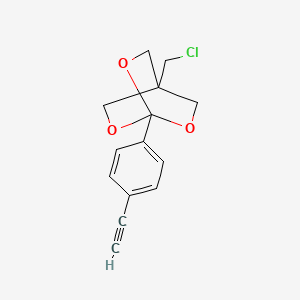
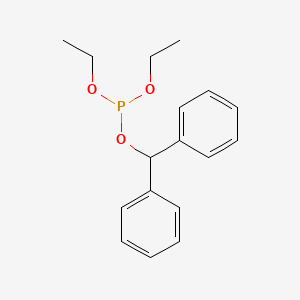
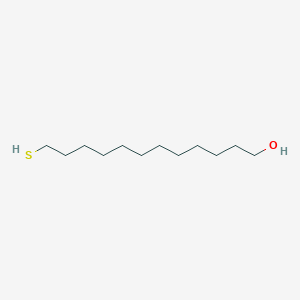
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
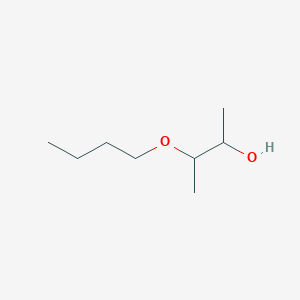
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
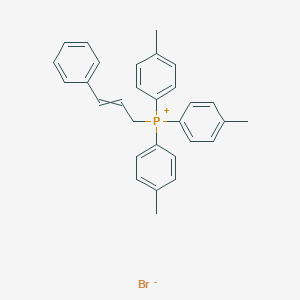
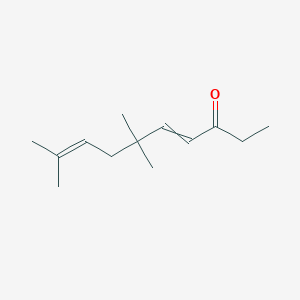
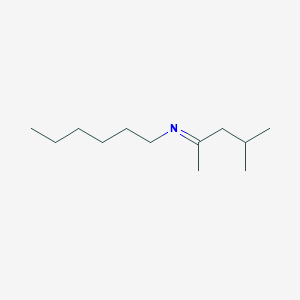

![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)

![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
